molecular formula C12H18O B12682232 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde CAS No. 85392-36-5

2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde

Cat. No.: B12682232
CAS No.: 85392-36-5
M. Wt: 178.27 g/mol
InChI Key: PVGOZETXXKMBJK-WEVVVXLNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde typically involves the reaction of bicyclo[2.2.1]hept-2-ene with butyraldehyde under specific conditions. One common method is the [2 + 2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often require the use of a catalyst, such as a transition metal complex, to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde is unique due to its combination of a bicyclic ring system and an aldehyde functional group.

Properties

CAS No.

85392-36-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(2E)-2-(2-bicyclo[2.2.1]heptanylmethylidene)butanal

InChI

InChI=1S/C12H18O/c1-2-9(8-13)5-12-7-10-3-4-11(12)6-10/h5,8,10-12H,2-4,6-7H2,1H3/b9-5+

InChI Key

PVGOZETXXKMBJK-WEVVVXLNSA-N

Isomeric SMILES

CC/C(=C\C1CC2CCC1C2)/C=O

Canonical SMILES

CCC(=CC1CC2CCC1C2)C=O

Origin of Product

United States

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